molecular formula C3H5NO2 B3213841 (3S)-3-aminooxetan-2-one CAS No. 112839-93-7

(3S)-3-aminooxetan-2-one

Cat. No.: B3213841
CAS No.: 112839-93-7
M. Wt: 87.08 g/mol
InChI Key: NEUYIGRTSOYBCJ-REOHCLBHSA-N
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Description

(3S)-3-Aminooxetan-2-one is a four-membered β-lactam derivative with the molecular formula C₃H₅NO₂ (monoisotopic mass: 87.032028 Da) and a defined stereocenter at the C3 position . Its CAS registry numbers include 112839-93-7 (free base) and 112839-95-9 (4-methylbenzenesulfonate salt) . The compound features an oxetane ring (a strained four-membered oxygen-containing heterocycle) and an amino group, making it a key intermediate in medicinal chemistry. Notably, it acts as a potent inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in hydrolyzing anti-inflammatory lipid mediators like palmitoylethanolamide (PEA) .

Properties

IUPAC Name

(3S)-3-aminooxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-2-1-6-3(2)5/h2H,1,4H2/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUYIGRTSOYBCJ-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-aminooxetan-2-one typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of serine derivatives under acidic conditions to form the oxetane ring. Another approach involves the use of chiral auxiliaries to induce the desired stereochemistry during the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzyme-catalyzed reactions can provide a more environmentally friendly and efficient route to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Aminooxetan-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxetane derivatives.

Scientific Research Applications

(3S)-3-Aminooxetan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential as a scaffold in the design of enzyme inhibitors and other biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-aminooxetan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Enantiomeric Pair: (3R)-3-Aminooxetan-2-one

  • Structure : The R-enantiomer shares the same molecular formula but differs in stereochemistry at C3.
  • Activity: While (3S)-3-aminooxetan-2-one exhibits strong NAAA inhibition, the R-enantiomer’s biological activity remains less characterized. Stereochemical specificity is critical for enzyme binding, suggesting divergent potency .
  • Applications: Limited data exist for the R-form, highlighting the S-enantiomer’s dominance in therapeutic research .

Oxolane Analog: (3S)-3-Amino-4,4-dimethyloxolan-2-one

  • Structure: Replaces the oxetane ring with a five-membered oxolane (tetrahydrofuran) ring and includes dimethyl substituents (C₆H₁₁NO₂; MW 129.16 Da) .
  • Dimethyl groups enhance lipophilicity, which may affect membrane permeability.

Methyl Ester Derivatives

Examples include methyl 3-hydroxypropanoate (CAS 6314-53-0) and methyl (2S)-3-hydroxy-2-methylpropanoate (CAS 80657-57-4).

  • Structure: Lack the amino group and oxetane ring, featuring ester functionalities instead.
  • Applications : Used in polymer chemistry and as flavoring agents due to ester volatility .

Carbamate-Based NAAA Inhibitors: ARN077 and ARN726

  • Structure :
    • ARN077 : 5-Phenylpentyl carbamate linked to (2S,3R)-2-methyl-4-oxo-oxetan-3-yl.
    • ARN726 : 4-Cyclohexylbutyl carbamate linked to (S)-2-oxoazetidin-3-yl.
  • Key Differences :
    • Carbamate groups enhance target binding via hydrogen bonding.
    • Bulky substituents (phenyl, cyclohexyl) improve selectivity and potency.
  • Activity: Both compounds exhibit superior NAAA inhibition (IC₅₀ values in nanomolar range) compared to this compound, attributed to optimized pharmacophores .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula CAS Number Key Structural Features Biological Activity (NAAA Inhibition) Applications
This compound C₃H₅NO₂ 112839-93-7 Four-membered oxetane, amino group Potent (IC₅₀ ~ micromolar) Anti-inflammatory agents
(3R)-3-Aminooxetan-2-one C₃H₅NO₂ 149572-97-4 R-configuration at C3 Not well-characterized Research tool
(3S)-3-Amino-4,4-dimethyloxolan-2-one C₆H₁₁NO₂ 157717-59-4 Five-membered oxolane, dimethyl groups None reported Synthetic intermediate
Methyl (2S)-3-hydroxy-2-methylpropanoate C₅H₁₀O₃ 80657-57-4 Ester, hydroxy group None Flavoring agents, polymers
ARN726 C₁₄H₂₄N₂O₃ 1305207-52-6 Azetidine ring, carbamate, cyclohexyl Highly potent (IC₅₀ < 100 nM) Preclinical pain management

Key Research Findings

NAAA Inhibition Mechanism: this compound’s oxetane ring induces strain that facilitates covalent interaction with NAAA’s catalytic cysteine, blocking PEA hydrolysis .

Stereochemical Specificity : The S-configuration is critical for binding; R-enantiomers show negligible activity, underscoring the importance of chiral synthesis .

Structural Optimization : Carbamate derivatives (ARN077/726) demonstrate that elongating the alkyl chain and introducing aromatic groups enhance potency 10-fold compared to the parent oxetane .

Salt Forms: The 4-methylbenzenesulfonate salt of this compound (CAS 112839-95-9) improves solubility for in vivo studies .

Biological Activity

(3S)-3-aminooxetan-2-one is a compound belonging to the oxetane family, which has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound consists of an oxetane ring with an amino group, contributing to its distinctive reactivity and interaction with biological systems. The oxetane structure is characterized by a four-membered cyclic ether, which can exhibit strain and influence the compound's stability and reactivity.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Its mechanism often involves:

  • Binding Affinity : The compound may exhibit high binding affinity for specific enzymes or proteins, influencing their activity.
  • Inhibition or Activation : Depending on the target, this compound can act as an inhibitor or activator, modulating biochemical pathways.

Biochemical Pathways

Research indicates that this compound may participate in several metabolic pathways, including:

  • Amino Acid Metabolism : It may influence the synthesis and degradation of amino acids through enzymatic interactions.
  • Nucleotide Synthesis : The compound could play a role in the formation of nucleotides by interacting with nucleic acid structures.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The rate at which the compound is absorbed into systemic circulation.
  • Distribution : How it distributes throughout the body and its ability to cross biological membranes.
  • Metabolism : The pathways through which this compound is metabolized, including potential interactions with cytochrome P450 enzymes.
  • Excretion : The elimination routes for the compound from the body.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity. For instance:

  • Cell Proliferation : Research indicates that this compound can influence cell proliferation rates in various cell lines.
  • Gene Expression Modulation : It has been observed to affect gene expression profiles, potentially impacting cellular functions such as apoptosis and differentiation.

In Vivo Studies

Animal model studies provide insights into the in vivo efficacy of this compound:

  • Dosage Effects : Varying dosages have been tested to determine optimal therapeutic ranges. Lower doses often show beneficial effects on metabolic processes, while higher doses may lead to toxicity.
  • Toxicology Assessments : Long-term exposure studies have indicated that while acute toxicity is low, chronic exposure could lead to adverse effects.

Case Studies

  • Study on Anticancer Activity :
    • A study demonstrated that this compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism involved modulation of apoptotic pathways and upregulation of pro-apoptotic factors.
  • Neuroprotective Effects :
    • Research indicated that this compound exhibited neuroprotective properties in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve cognitive function in treated animals.

Data Summary Table

ParameterFindings
Binding AffinityHigh for specific enzymes
Inhibition/ActivationModulates biochemical pathways
AbsorptionRapidly absorbed
DistributionWide tissue distribution
MetabolismInvolves cytochrome P450
ExcretionPrimarily renal
In Vitro Cell ProliferationSignificant inhibition observed
In Vivo ToxicityLow acute toxicity; chronic risks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-aminooxetan-2-one
Reactant of Route 2
(3S)-3-aminooxetan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.